6-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-[(1,3,3-Trimethyl-6-azabicyclo[321]oct-6-yl)carbonyl]-2,4(1H,3H)-pyrimidinedione is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]-2,4(1H,3H)-pyrimidinedione typically involves multiple steps. The starting materials often include 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane and pyrimidinedione derivatives. The reaction conditions usually require specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
6-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]-2,4(1H,3H)-pyrimidinedione has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 6-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane: A related compound with a similar bicyclic structure.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another bicyclic compound with distinct chemical properties.
8-Azabicyclo[3.2.1]octane: A compound with a similar core structure, often used in the synthesis of tropane alkaloids.
Uniqueness
6-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]-2,4(1H,3H)-pyrimidinedione is unique due to its specific combination of functional groups and its potential applications across various scientific disciplines. Its distinct bicyclic structure and reactivity profile set it apart from other similar compounds.
Properties
Molecular Formula |
C15H21N3O3 |
---|---|
Molecular Weight |
291.35 g/mol |
IUPAC Name |
6-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H21N3O3/c1-14(2)5-9-6-15(3,7-14)8-18(9)12(20)10-4-11(19)17-13(21)16-10/h4,9H,5-8H2,1-3H3,(H2,16,17,19,21) |
InChI Key |
JTBQXYCXNNECCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CC(C1)(CN2C(=O)C3=CC(=O)NC(=O)N3)C)C |
Origin of Product |
United States |
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